4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in a variety of fields, including medicine, biology, and chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to 4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves multiple steps, including the condensation of chlorosulfonyl benzoic acid with diethylamine to afford related benzoic acids, which are then further processed through esterification, hydrazinolysis, and cyclization to yield a variety of 1,3,4-oxadiazolin-5thiones. These synthetic routes allow for the creation of a diverse range of sulfonamide compounds with potential biological activity (Havaldar & Khatri, 2006).
Biological Applications and Enzyme Inhibition
Compounds structurally similar to the one have been evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating significant inhibition across different isoforms, including CA I, II, IV, and XII. Such inhibitory properties suggest potential applications in treating conditions like glaucoma, epilepsy, and possibly cancer by targeting specific enzyme activities (Supuran et al., 2013; Altug et al., 2017).
Antibacterial and Antitubercular Activity
Research into N-substituted derivatives of related compounds has demonstrated moderate to significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents. The studies indicate these derivatives' efficacy against both Gram-negative and Gram-positive bacteria, underscoring their importance in addressing antibiotic resistance (Khalid et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial cell division protein FtsZ . FtsZ is a protein encoded by the FtsZ gene that assembles into a ring at the future site of the septum of bacterial cell division. This protein is fundamental to bacterial cell division and thus makes an excellent target for antibacterial agents .
Mode of Action
The compound interacts with its target, FtsZ, inhibiting its function and thus preventing bacterial cell division . This interaction results in the bacterium being unable to reproduce, which leads to its eventual death .
Biochemical Pathways
The compound affects the bacterial cell division pathway by inhibiting the function of FtsZ . This disruption of the cell division process prevents the bacterium from reproducing, leading to a decrease in the bacterial population .
Result of Action
The result of the compound’s action is a significant decrease in the bacterial population due to the inhibition of bacterial cell division . This makes the compound a potent antibacterial agent, particularly against methicillin-resistant, penicillin-resistant, and clinical isolated Staphylococcus aureus strains .
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-3-21(4-2)27(23,24)12-7-5-11(6-8-12)14(22)18-16-20-19-15(25-16)13-9-10-17-26-13/h5-10H,3-4H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIMOKNHSGBZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide |
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